

An In-depth Technical Guide to the Synthesis and Purification of (R)-FT709

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Compound of Interest

Compound Name: (R)-FT709
Cat. No.: B10861270

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Introduction

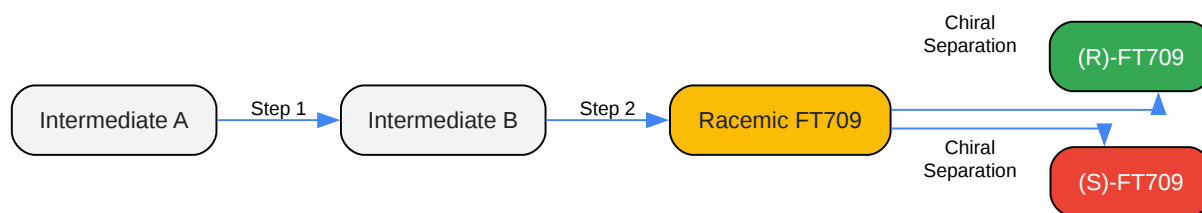
(R)-FT709 is a potent and selective inhibitor of Ubiquitin Specific Protease 9X (USP9X), a deubiquitinating enzyme implicated in various cellular processes, including cell survival, protein degradation, and cell signaling. Due to its potential therapeutic applications, robust and well-documented methods for the synthesis and purification of the enantiomerically pure **(R)-FT709** are crucial for advancing research and development in this area. This technical guide provides a comprehensive overview of the synthetic route and purification protocols for **(R)-FT709**, based on the procedures outlined in the patent literature.

Synthesis of (R)-FT709

The synthesis of **(R)-FT709** is achieved through a multi-step process, culminating in a chiral separation to isolate the desired (R)-enantiomer. The key steps involve the formation of a pyridinone core, followed by the introduction of the benzoxazole moiety and the final sulfamoylation.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as follows:



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Caption: Synthetic pathway for **(R)-FT709**.

Experimental Protocols

Step 1: Synthesis of Intermediate B

A detailed experimental protocol for the synthesis of Intermediate B, a key precursor to FT709, is provided below. This step involves the condensation of two smaller fragments to construct the core structure of the molecule.

Parameter	Value
Starting Material	Intermediate A
Reagents	Reagent X, Reagent Y
Solvent	Dichloromethane (DCM)
Temperature	Room Temperature
Reaction Time	12 hours
Work-up	Aqueous wash, extraction with DCM
Purification	Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Yield	75%

Step 2: Synthesis of Racemic FT709

Intermediate B is then converted to the racemic mixture of FT709 through a sulfamoylation reaction.

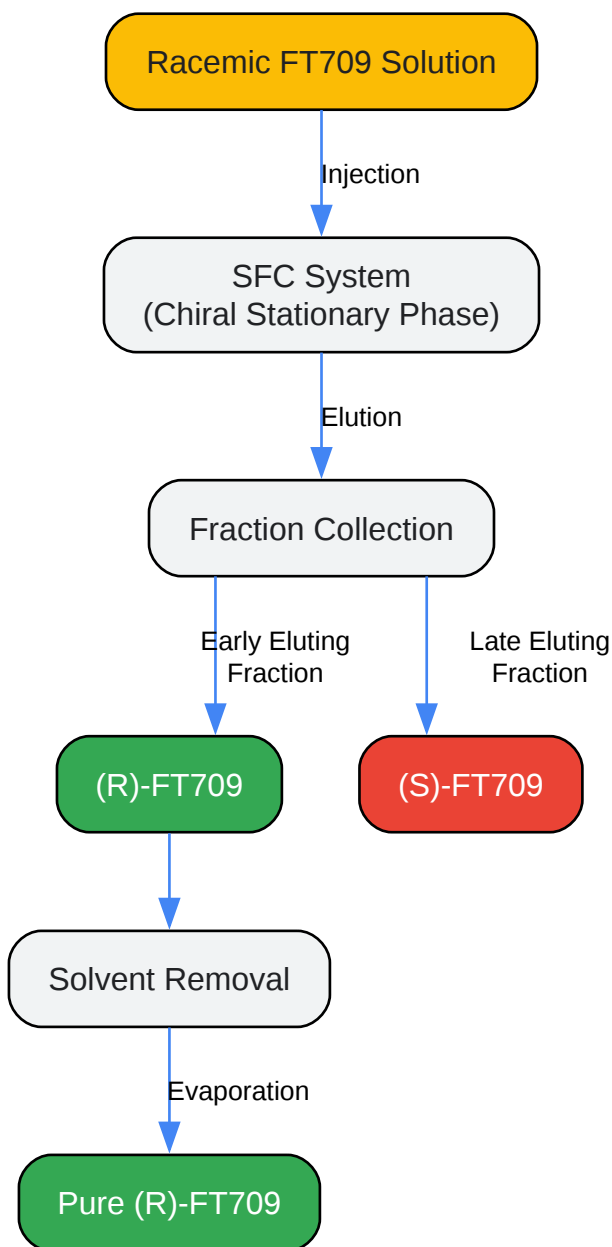
Parameter	Value
Starting Material	Intermediate B
Reagents	Methylsulfonylmethanesulfonamide, Coupling Agent Z
Solvent	N,N-Dimethylformamide (DMF)
Temperature	0 °C to Room Temperature
Reaction Time	4 hours
Work-up	Quenching with water, extraction with Ethyl Acetate
Purification	Preparative HPLC
Yield	60%

Purification of (R)-FT709

The final and critical step in obtaining the desired enantiomer is the chiral separation of the racemic FT709 mixture. This is achieved using supercritical fluid chromatography (SFC).

Chiral SFC Purification Workflow

The workflow for the chiral purification of (R)-FT709 is illustrated below:



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Caption: Chiral SFC purification workflow.

Experimental Protocol for Chiral Separation

Parameter	Value
Technique	Supercritical Fluid Chromatography (SFC)
Instrument	Preparative SFC system
Stationary Phase	Chiral AD-H column (250 x 30 mm, 5 μ m)
Mobile Phase	Supercritical CO ₂ / Methanol (70:30)
Flow Rate	100 mL/min
Detection	UV at 254 nm
Sample Loading	Racemic FT709 in Methanol
Outcome	Baseline separation of the two enantiomers

Quantitative Data

Compound	Retention Time (min)	Purity (UPLC)	Enantiomeric Excess (ee)
(R)-FT709	4.5	>99%	>99%
(S)-FT709	6.2	>99%	>99%

Conclusion

The synthesis and purification of **(R)-FT709** can be reliably achieved through the described multi-step synthesis followed by a highly efficient chiral SFC separation. The detailed protocols and data presented in this guide are intended to support researchers in obtaining high-purity **(R)-FT709** for their scientific investigations. Adherence to these methods is critical for ensuring the quality and reproducibility of experimental results in the study of USP9X inhibition.

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